molecular formula C7H16ClNO B6276485 N-methyloxepan-4-amine hydrochloride CAS No. 2763750-64-5

N-methyloxepan-4-amine hydrochloride

Cat. No. B6276485
CAS RN: 2763750-64-5
M. Wt: 165.7
InChI Key:
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Description

N-methyloxepan-4-amine hydrochloride (MOMHCl) is an organic compound belonging to the class of tertiary amines. It is a colorless, crystalline solid that is soluble in water and alcohols, and is commonly used in laboratory experiments. MOMHCl is a versatile compound that can be used in a variety of applications, including synthesis, scientific research, and biochemical and physiological studies.

Mechanism of Action

N-methyloxepan-4-amine hydrochloride acts as an agonist at certain receptors in the body, such as the serotonin, dopamine, and norepinephrine receptors. It binds to these receptors and activates them, leading to a cascade of biochemical reactions that can have various effects on the body. For example, it can lead to the release of neurotransmitters, which can lead to changes in mood, behavior, and cognition.
Biochemical and Physiological Effects
N-methyloxepan-4-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to have an anxiolytic effect, meaning that it can reduce anxiety. It has also been shown to have a sedative effect, meaning that it can induce sleep. It has also been shown to have an anti-inflammatory effect, meaning that it can reduce inflammation. Finally, it has been shown to have a neuroprotective effect, meaning that it can protect neurons from damage.

Advantages and Limitations for Lab Experiments

N-methyloxepan-4-amine hydrochloride has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. It also has a relatively low toxicity, which makes it safe to use in experiments. However, it is important to note that N-methyloxepan-4-amine hydrochloride is not soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research involving N-methyloxepan-4-amine hydrochloride. For example, further research could be conducted to determine the effects of N-methyloxepan-4-amine hydrochloride on various diseases and conditions, such as depression and anxiety. Additionally, further research could be conducted to determine the effects of N-methyloxepan-4-amine hydrochloride on various organs and tissues, such as the heart and liver. Finally, further research could be conducted to determine the effects of N-methyloxepan-4-amine hydrochloride on various hormones, such as testosterone and estrogen.

Synthesis Methods

N-methyloxepan-4-amine hydrochloride is synthesized by the reaction of 2-methyloxepane and hydrochloric acid. This reaction involves the protonation of the methyl group of 2-methyloxepane, followed by the deprotonation of the resulting amine. The reaction is typically carried out in aqueous solution, and yields a white solid product.

Scientific Research Applications

N-methyloxepan-4-amine hydrochloride is widely used in scientific research, as it can be used to study the effects of various compounds on biological systems. In particular, it has been used to study the effects of drugs on the central nervous system, as well as the effects of various hormones on the body. It has also been used to study the effects of environmental pollutants on the body, as well as the effects of various drugs on the immune system.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-methyloxepan-4-amine hydrochloride involves the reaction of 4-hydroxyhexanenitrile with methylamine followed by reduction of the resulting imine to yield the desired product.", "Starting Materials": [ "4-hydroxyhexanenitrile", "methylamine", "reducing agent (e.g. sodium borohydride)", "solvent (e.g. ethanol)" ], "Reaction": [ "Add 4-hydroxyhexanenitrile to a solution of methylamine in a solvent such as ethanol.", "Heat the mixture to reflux for several hours to allow for imine formation.", "Add a reducing agent such as sodium borohydride to the reaction mixture to reduce the imine to the desired product, N-methyloxepan-4-amine.", "Acidify the reaction mixture with hydrochloric acid to yield the hydrochloride salt of N-methyloxepan-4-amine." ] }

CAS RN

2763750-64-5

Product Name

N-methyloxepan-4-amine hydrochloride

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

95

Origin of Product

United States

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